3-Bromo-2-methoxyphenol
Overview
Description
3-Bromo-2-methoxyphenol is a useful research compound. Its molecular formula is C7H7BrO2 and its molecular weight is 203.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
3-Bromo-2-methoxyphenol, a bromophenol compound, exhibits notable antibacterial activities. Research on bromophenols derived from the marine red alga Rhodomela confervoides highlighted their effectiveness against various bacterial strains. Particularly, these compounds have shown promising results in combating bacterial infections, with some possessing moderate to strong antibacterial properties (Xu et al., 2003).
Potential in Cancer Research
Several studies have explored the application of bromophenol derivatives, including this compound, in cancer research. For instance, specific bromophenol compounds have been examined for their potential in inhibiting cancer cell proliferation and inducing cell death in leukemia cells. This highlights the promising role of these compounds as therapeutic agents in oncology (Valente et al., 2012).
Antioxidant Properties
Bromophenol derivatives from Rhodomela confervoides have demonstrated significant antioxidant activity. These compounds, including this compound, have been found to exhibit potent free radical scavenging capabilities, comparable to those of known antioxidants. This suggests their potential use in preventing oxidative stress and related diseases (Li et al., 2011).
Enzyme Inhibition for Therapeutic Applications
Research on bromophenols has also delved into their ability to inhibit certain enzymes, which is crucial for developing treatments for various health conditions. For example, synthesized bromophenols have shown inhibitory effects on carbonic anhydrase, an enzyme involved in numerous physiological processes. This highlights the potential of these compounds in treating conditions like glaucoma and other disorders (Balaydın et al., 2012).
Potential in Neurological Disorders
Bromophenol derivatives have also been studied for their actions against enzymes like acetylcholinesterase and butyrylcholinesterase, which are significant in the context of neurological disorders. The inhibitory effects of these compounds suggest their potential therapeutic applications in treating diseases like Alzheimer's (Öztaşkın et al., 2017).
Radical Scavenging Activity
Further research on nitrogen-containing bromophenols from Rhodomela confervoides has revealed their strong radical scavenging activities. These findings underline the potential of bromophenol derivatives in combating oxidative stress at the cellular level, which is integral in preventing chronic diseases (Li et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins within the cell .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the bromine atom may also allow for halogen bonding with certain targets .
Biochemical Pathways
Phenolic compounds are generally known to interfere with various cellular processes, including signal transduction pathways, enzyme activities, and gene expression .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Phenolic compounds are generally known to exert antioxidant, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-Bromo-2-methoxyphenol . For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with targets .
Biochemical Analysis
Biochemical Properties
3-Bromo-2-methoxyphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is particularly useful in the synthesis of spirocyclic aminochroman derivatives, which are important in medicinal chemistry . The compound’s interactions with enzymes and proteins can lead to the formation of stable complexes, influencing the biochemical pathways in which it is involved. For instance, this compound can act as a substrate or inhibitor in enzymatic reactions, thereby modulating the activity of specific enzymes and affecting the overall biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, forming stable complexes that influence their function. The compound can also act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . For instance, this compound can inhibit the activity of certain oxidoreductases, leading to a decrease in the production of reactive oxygen species and modulation of oxidative stress pathways . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration ranges. It is crucial to carefully control the dosage when using this compound in animal studies to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450 oxidases and transferases, leading to the formation of metabolites that can be further processed or excreted . The metabolic pathways of this compound can influence its bioavailability and overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . The compound’s localization and accumulation can be influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment . Understanding the transport and distribution of this compound is essential for elucidating its biological effects and optimizing its use in research .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . These localization patterns can influence the compound’s ability to modulate cellular processes and interact with specific biomolecules . For example, this compound may exert different effects when localized in the nucleus, where it can interact with transcription factors, compared to the cytoplasm, where it can modulate metabolic enzymes .
Properties
IUPAC Name |
3-bromo-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHTZHONAUQNTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619275 | |
Record name | 3-Bromo-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88275-88-1 | |
Record name | 3-Bromo-2-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88275-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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